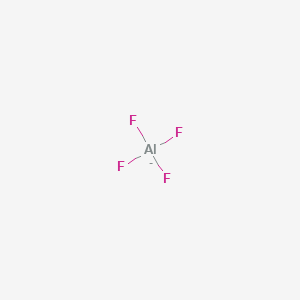
Tetrafluoroaluminate Ion
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The tetrafluoroaluminate ion is an anion with the chemical formula AlF₄⁻This ion is known for its tetrahedral geometry and is often used in various chemical and industrial applications due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The tetrafluoroaluminate ion can be synthesized through several methods. One common method involves the reaction of aluminum fluoride with a fluoride source in an anhydrous environment. For example, the reaction of aluminum chloride with potassium fluoride in an organic solvent can yield potassium tetrafluoroaluminate .
Industrial Production Methods: Industrial production of tetrafluoroaluminate salts often involves the use of organoaluminum chemistry. The process typically includes the crystallization of the this compound as a series of organic cation salts. These salts are then purified and used in various applications .
Chemical Reactions Analysis
Types of Reactions: The tetrafluoroaluminate ion undergoes several types of chemical reactions, including:
Substitution Reactions: The ion can participate in substitution reactions where one or more fluoride ions are replaced by other ligands.
Complex Formation: It can form complexes with various metal ions, leading to the formation of new compounds.
Common Reagents and Conditions: Common reagents used in reactions involving the this compound include potassium fluoride, aluminum chloride, and various organic solvents. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis .
Major Products: The major products formed from reactions involving the this compound include various fluoroaluminate complexes and aluminum trifluoride, which is used as a catalyst in several industrial processes .
Scientific Research Applications
The tetrafluoroaluminate ion has several scientific research applications, including:
Mechanism of Action
The tetrafluoroaluminate ion exerts its effects by mimicking the phosphate group in biological systems. It can bind to guanosine nucleotide-binding proteins (G-proteins) and inhibit P-type ATPases, thereby affecting various cellular processes. The ion’s ability to form stable complexes with metal ions also plays a crucial role in its mechanism of action .
Comparison with Similar Compounds
Aluminum Trifluoride (AlF₃): A common catalyst in industrial processes.
Hexafluoroaluminate Ion (AlF₆³⁻): Known for its octahedral geometry and use in various chemical applications.
Uniqueness: The tetrafluoroaluminate ion is unique due to its tetrahedral geometry and its ability to mimic the phosphate group in biological systems. This property makes it particularly useful in biochemical research and industrial applications .
Biological Activity
Tetrafluoroaluminate ion (AlF4−) is an aluminum coordination complex that has garnered attention for its potential biological activities and applications in various fields, including biochemistry and materials science. This article delves into the biological activity of the this compound, focusing on its interactions, mechanisms of action, and relevant research findings.
- Molecular Formula : AlF4−
- Molecular Weight : 102.975 g/mol
- Structure : The this compound consists of one aluminum atom surrounded by four fluorine atoms, forming a tetrahedral geometry.
The biological activity of the this compound is primarily linked to its ability to mimic phosphate groups in biochemical reactions. It has been shown to catalyze various biochemical processes, including:
- Hydrolysis of ATP : Tetrafluoroaluminate can catalyze the hydrolysis of ATP in the presence of single-stranded DNA, facilitating ATP-dependent uptake by duplex DNA .
- Interaction with Proteins : It interacts with several proteins, including:
Biological Applications
Tetrafluoroaluminate ions have been explored for their potential applications in various biological contexts:
- Biochemical Research : Due to its ability to mimic phosphate, it is used in studies involving energy metabolism and signal transduction.
- Electrolytes in Capacitors : Research indicates that tetrafluoroaluminate ions can enhance the performance of electrolytic capacitors when used as an anion component .
Case Studies
Several studies have investigated the biological implications of tetrafluoroaluminate ions:
- Protein Interaction Studies :
- Cellular Uptake Mechanisms :
Toxicity and Safety
The potential toxicity of tetrafluoroaluminate ions remains a subject of investigation. Preliminary studies suggest that while it is not classified as carcinogenic or significantly toxic based on Ames tests, further research is needed to fully understand its safety profile in biological systems .
Summary Table of Biological Activities
Properties
CAS No. |
21340-02-3 |
|---|---|
Molecular Formula |
AlF4- |
Molecular Weight |
102.975151 g/mol |
IUPAC Name |
tetrafluoroalumanuide |
InChI |
InChI=1S/Al.4FH/h;4*1H/q+3;;;;/p-4 |
InChI Key |
UYOMQIYKOOHAMK-UHFFFAOYSA-J |
SMILES |
F[Al-](F)(F)F |
Canonical SMILES |
F[Al-](F)(F)F |
Key on ui other cas no. |
21340-02-3 |
Synonyms |
Al-F4 AlF4 ion AlF4- aluminum tetrafluoride tetrafluoroaluminate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















